

Fosravuconazole stability issues in long-term storage

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Compound of Interest

Compound Name: **Fosravuconazole**

Cat. No.: **B1673580**

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Fosravuconazole Stability Technical Support Center

Welcome to the technical support center for **fosravuconazole**. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues during the long-term storage and handling of **fosravuconazole**. Below you will find troubleshooting guides and frequently asked questions to support your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues related to the stability of **fosravuconazole**.

Q1: My **fosravuconazole** solution appears cloudy or has precipitated upon storage. What should I do?

A1: Cloudiness or precipitation can indicate several issues. First, verify the storage conditions. For stock solutions in DMSO, storage at -20°C for up to one month or -80°C for up to six months is recommended.^[1] If the product was stored at 4°C or room temperature for an extended period, its stability might be compromised.^{[1][2]} **Fosravuconazole** has improved water solubility compared to its active metabolite, raruconazole; however, its solubility in aqueous buffers may still be limited.^{[2][3]} Ensure the concentration of your solution does not

exceed its solubility limit in the chosen solvent system. If using aqueous buffers, check the pH, as **fosravuconazole**'s stability can be pH-dependent.

Q2: I am concerned about the chemical stability of **fosravuconazole** in my aqueous formulation at neutral pH. What is known about its stability in these conditions?

A2: **Fosravuconazole** is a phosphonooxymethyl ether prodrug of raruconazole.^{[2][3]} While specific long-term stability data in aqueous solutions at neutral pH is not extensively published, it has been reported to be more stable in water at neutral pH than other similar prodrug candidates that were evaluated.^[3] However, as a prodrug, it is designed to be converted to the active compound, raruconazole, in vivo by phosphatases.^[3] Therefore, the presence of any enzymatic activity in your formulation could lead to its conversion. For long-term storage, it is advisable to use a buffered system and conduct periodic purity checks using a stability-indicating method.

Q3: My analytical results show a decrease in the concentration of **fosravuconazole** over time. What are the likely degradation pathways?

A3: The primary degradation pathway for **fosravuconazole** is the hydrolysis of the phosphonooxymethyl ether bond to release the active drug, raruconazole.^[3] The stability of raruconazole itself is also a factor. Forced degradation studies on raruconazole have shown that it is susceptible to degradation under alkaline hydrolysis conditions, leading to the formation of at least two main degradation products.^{[4][5]} Therefore, it is crucial to maintain appropriate pH control during storage and analysis.

Q4: Are there any specific storage recommendations for the solid form of **fosravuconazole**?

A4: For the solid (powder) form, storage at -20°C is recommended for long-term stability, with a shelf life of up to 3 years mentioned by some suppliers.^{[1][2]} Storage at 4°C for up to 2 years is also suggested.^{[1][2]} It is important to store the compound in a dry and dark environment.^[6] The product is generally considered stable at ambient temperature for short periods, such as during shipping.^{[2][6]}

Quantitative Data Summary

While specific quantitative long-term stability data for **fosravuconazole** is limited in publicly available literature, forced degradation studies performed on its active metabolite,

ravuconazole, provide insights into its potential degradation profile. The following table summarizes the degradation of ravuconazole under various stress conditions.

Stress Condition	Exposure Time	Temperature	Ravuconazole Degradation (%)	Number of Degradation Products
0.1 M HCl	24 hours	80°C	6.5%	1
0.1 M NaOH	2 hours	80°C	20.1%	2
Neutral (Water)	24 hours	80°C	No significant degradation	0
3% H ₂ O ₂	24 hours	80°C	11.2%	1
Metallic Ions	24 hours	80°C	No significant degradation	0

Data adapted from a forced degradation study on Ravuconazole.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Below are detailed methodologies for key experiments related to **fosravuconazole** stability assessment.

Protocol 1: Stability-Indicating HPLC Method for Fosravuconazole

This method is suitable for the quantitative determination of **fosravuconazole** in the presence of its potential impurities.

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: Chromasil C18 (250 mm x 4.6 mm, 5 µm particle size).[\[7\]](#)
- Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 4.5) in a 55:45 ratio.[\[8\]](#)

- Flow Rate: 0.9 mL/min.[8]
- Detection Wavelength: 287 nm.[7][8]
- Injection Volume: 10 μ L.
- Column Temperature: Ambient.
- Sample Preparation: Dissolve the **fosravuconazole** sample in the mobile phase to a known concentration (e.g., 10-100 μ g/mL).

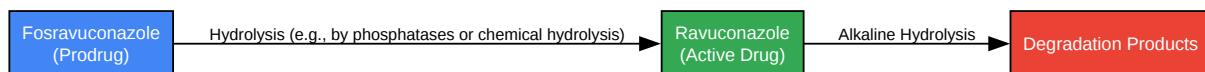
Protocol 2: Forced Degradation Study

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and pathways.

- Acid Hydrolysis: Dissolve **fosravuconazole** in 0.1 M HCl and incubate at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before HPLC analysis.
- Alkaline Hydrolysis: Dissolve **fosravuconazole** in 0.1 M NaOH and incubate at 60-80°C for a specified period. Neutralize the solution before HPLC analysis. Based on rifuconazole data, significant degradation is expected.[4][5]
- Oxidative Degradation: Dissolve **fosravuconazole** in a solution of 3-30% hydrogen peroxide and keep at room temperature or elevated temperature for a specified period.
- Thermal Degradation: Expose the solid **fosravuconazole** powder to dry heat (e.g., 105°C) for a specified duration.
- Photostability: Expose a solution of **fosravuconazole** and the solid drug to UV and fluorescent light as per ICH Q1B guidelines.
- Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method (such as Protocol 1). Compare the chromatograms with that of an unstressed sample to identify and quantify any degradation products.

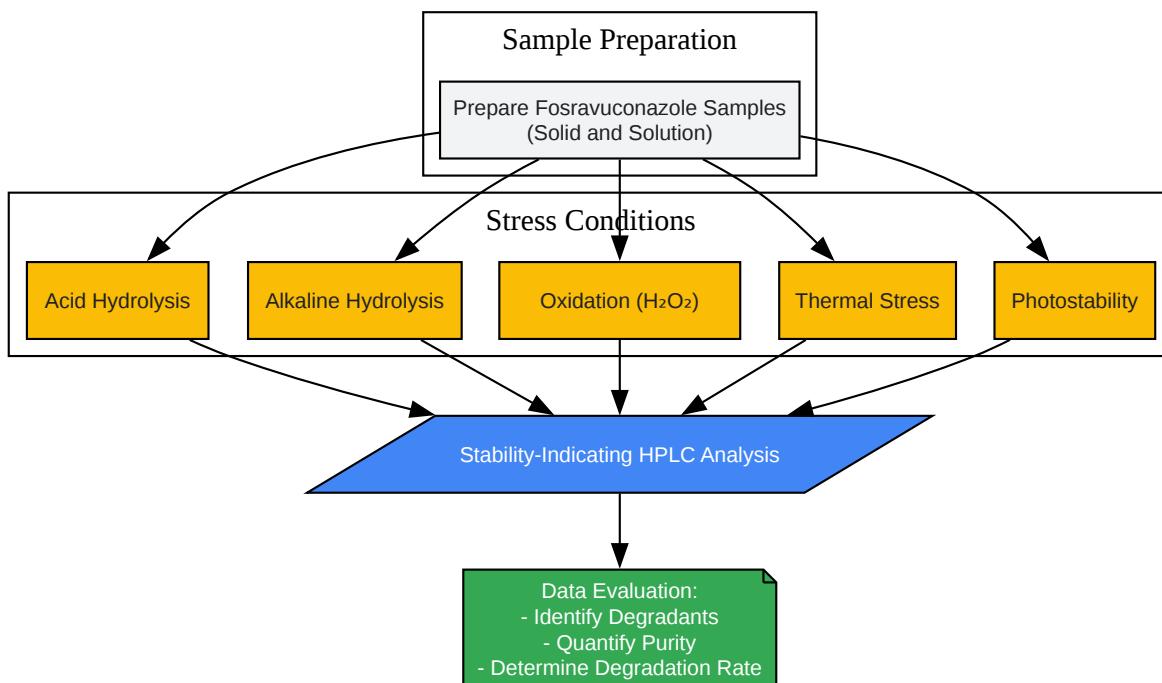
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: **Fosravuconazole** conversion and potential degradation pathway.



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Caption: Workflow for a forced degradation study of **Fosravuconazole**.

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